molecular formula C7H5N3O2S B2549203 N-(thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919751-82-9

N-(thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2549203
CAS RN: 919751-82-9
M. Wt: 195.2
InChI Key: OUCJFQDGQHZJNE-UHFFFAOYSA-N
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Description

“N-(thiazol-2-yl)isoxazole-5-carboxamide” is a compound that contains a thiazole ring and an isoxazole ring . Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom .


Synthesis Analysis

The synthesis of isoxazole derivatives, including “N-(thiazol-2-yl)isoxazole-5-carboxamide”, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .


Molecular Structure Analysis

The thiazole ring in “N-(thiazol-2-yl)isoxazole-5-carboxamide” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Future Directions

Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions of “N-(thiazol-2-yl)isoxazole-5-carboxamide” could be in the development of new drugs and biologically active agents .

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-6(5-1-2-9-12-5)10-7-8-3-4-13-7/h1-4H,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCJFQDGQHZJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiazol-2-yl)isoxazole-5-carboxamide

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